
1,3-Propanediol, 2-((11H-benzo(b)fluoren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-((11H-benzo(b)fluoren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MitoTam, and it is a mitochondria-targeting fluorescent probe that has been used for imaging mitochondria in living cells.
作用機序
MitoTam targets the mitochondria by selectively accumulating in the mitochondrial matrix. It has been shown to accumulate in the mitochondria through a combination of electrostatic interactions and hydrophobic interactions. Once inside the mitochondria, MitoTam emits a fluorescent signal that can be detected using fluorescence microscopy. The fluorescent signal emitted by MitoTam is dependent on the mitochondrial membrane potential, which allows for the detection of changes in mitochondrial membrane potential.
生化学的および生理学的効果
MitoTam has been shown to have minimal toxicity in living cells, making it an ideal tool for studying mitochondrial function. It has been shown to selectively accumulate in the mitochondria without affecting other cellular organelles. MitoTam has also been shown to be stable in living cells, allowing for long-term imaging studies. Additionally, MitoTam has been shown to be compatible with other fluorescent probes, allowing for multiplex imaging studies.
実験室実験の利点と制限
The advantages of using MitoTam in lab experiments include its high selectivity and sensitivity for detecting changes in mitochondrial membrane potential, its stability in living cells, and its compatibility with other fluorescent probes. However, the limitations of using MitoTam include its cost and the need for specialized equipment for fluorescence microscopy.
将来の方向性
There are several future directions for the use of MitoTam in scientific research. One direction is the development of new derivatives of MitoTam with improved properties, such as increased brightness or improved selectivity for specific mitochondrial sub-compartments. Another direction is the application of MitoTam in the development of new drugs that target mitochondria. Finally, MitoTam could be used in the development of new diagnostic tools for diseases that affect mitochondrial function.
Conclusion:
In conclusion, MitoTam is a mitochondria-targeting fluorescent probe that has been widely used in scientific research for imaging mitochondria in living cells and studying mitochondrial function. Its high selectivity and sensitivity for detecting changes in mitochondrial membrane potential, stability in living cells, and compatibility with other fluorescent probes make it an ideal tool for studying mitochondrial function. The future directions for the use of MitoTam in scientific research include the development of new derivatives with improved properties, the application in the development of new drugs that target mitochondria, and the development of new diagnostic tools for diseases that affect mitochondrial function.
合成法
The synthesis of MitoTam involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with 11H-benzo[b]fluoren-5-ylmethylamine in the presence of triethylamine. The resulting product is then treated with methanesulfonic acid to obtain the final product, MitoTam. This synthesis method has been optimized to yield a high purity and yield of MitoTam.
科学的研究の応用
MitoTam has been widely used as a mitochondria-targeting fluorescent probe in scientific research. It has been used for imaging mitochondria in living cells and studying mitochondrial dynamics, mitochondrial membrane potential, and mitochondrial morphology. MitoTam has also been used for monitoring mitochondrial dysfunction in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, MitoTam has been used for screening potential drugs that target mitochondria.
特性
CAS番号 |
104500-13-2 |
|---|---|
製品名 |
1,3-Propanediol, 2-((11H-benzo(b)fluoren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) |
分子式 |
C23H27NO5S |
分子量 |
429.5 g/mol |
IUPAC名 |
2-(11H-benzo[b]fluoren-5-ylmethylamino)-2-methylpropane-1,3-diol;methanesulfonic acid |
InChI |
InChI=1S/C22H23NO2.CH4O3S/c1-22(13-24,14-25)23-12-20-18-8-4-2-6-15(18)10-17-11-16-7-3-5-9-19(16)21(17)20;1-5(2,3)4/h2-10,23-25H,11-14H2,1H3;1H3,(H,2,3,4) |
InChIキー |
MDVQTMDPTGPRRL-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2C(=CC3=CC=CC=C31)CC4=CC=CC=C42.CS(=O)(=O)O |
正規SMILES |
CC(CO)(CO)NCC1=C2C(=CC3=CC=CC=C31)CC4=CC=CC=C42.CS(=O)(=O)O |
その他のCAS番号 |
104500-13-2 |
同義語 |
1,3-Propanediol, 2-((11H-benzo(b)fluoren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)
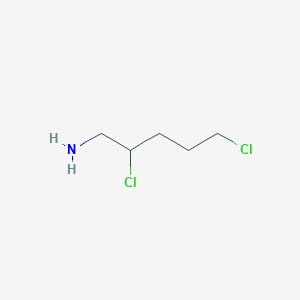
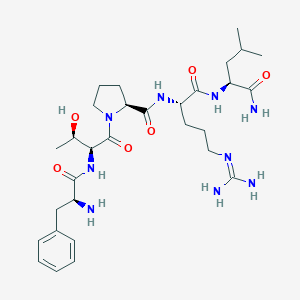
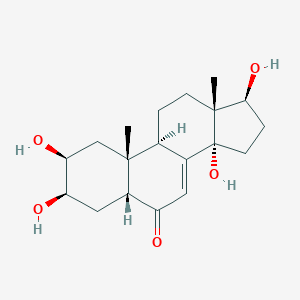
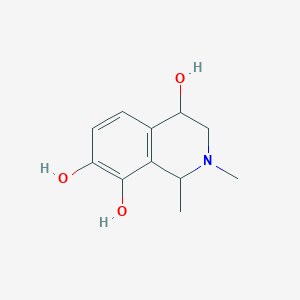
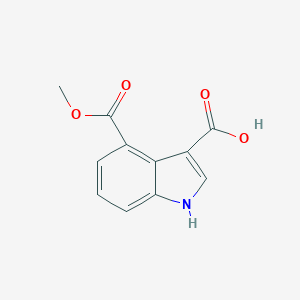
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
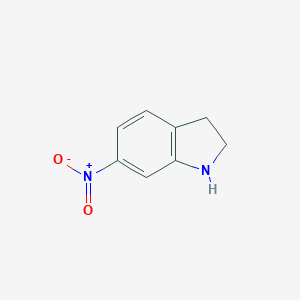

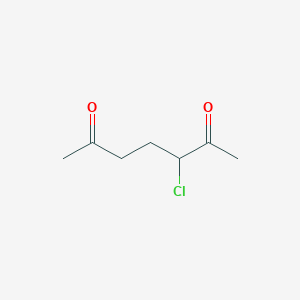
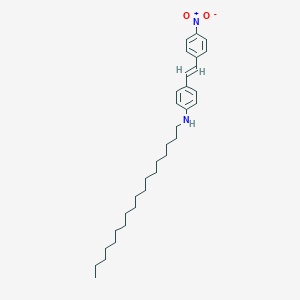
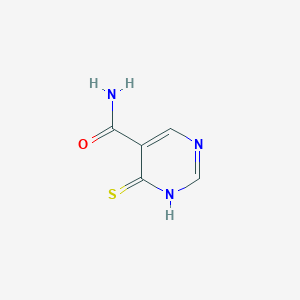
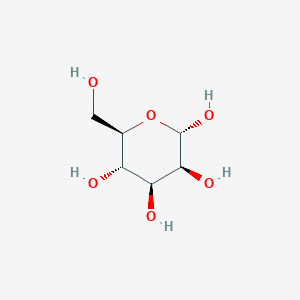
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)